4-Nitro-1H-indazole
Overview
Description
4-Nitro-1H-indazole is a heterocyclic aromatic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The nitro group at the 4-position of the indazole ring significantly influences its chemical properties and reactivity
Mechanism of Action
Target of Action
Compounds containing the indazole moiety, such as 4-nitro-1h-indazole, have been associated with a wide variety of medicinal applications . They can act as selective inhibitors of certain kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is known that indazole-containing compounds can inhibit, regulate, or modulate their targets, leading to changes in cellular processes . For instance, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle progression, potentially leading to cell death .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume regulation .
Pharmacokinetics
The solubility and stability of indazole-containing compounds can influence their bioavailability .
Result of Action
The inhibition, regulation, or modulation of its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole-containing compounds .
Biochemical Analysis
Biochemical Properties
4-Nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), where this compound acts as an inhibitor . This inhibition can modulate the immune response by affecting the tryptophan metabolism pathway. Additionally, this compound has been shown to interact with various kinases, influencing cell signaling pathways and potentially leading to anti-inflammatory and anticancer effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival . Moreover, it can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, this compound inhibits the activity of IDO1 by binding to its active site, thereby preventing the conversion of tryptophan to kynurenine . This inhibition can result in the modulation of immune responses and has potential therapeutic implications for cancer and other diseases . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation can occur over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating key enzymes in these pathways . For instance, this compound can inhibit the activity of IDO1, leading to alterations in the tryptophan metabolism pathway . This inhibition can result in changes in the levels of metabolites, such as kynurenine and serotonin, which have important physiological and pathological implications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments . This distribution pattern can affect its efficacy and target specificity in different tissues and cell types .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with key biomolecules involved in cellular processes . This subcellular localization can influence its ability to modulate gene expression, enzyme activity, and other cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1H-indazole can be achieved through various methods. One common approach involves the nitration of 1H-indazole. This process typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 4-position.
Another method involves the cyclization of appropriate precursors. For instance, the reaction of 2-nitrobenzylamine with hydrazine can lead to the formation of this compound through an intramolecular cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes. The use of continuous flow reactors can enhance the efficiency and safety of the nitration reaction. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions. For example, the reaction with nucleophiles such as amines or thiols can lead to the formation of substituted indazole derivatives.
Oxidation: Although less common, the indazole ring can undergo oxidation under specific conditions to form oxo-indazole derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-Amino-1H-indazole.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Oxo-indazole derivatives.
Scientific Research Applications
4-Nitro-1H-indazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds
Biology: Derivatives of this compound have shown potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Some derivatives exhibit pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of novel materials, including dyes and pigments, due to its aromatic structure and electronic properties.
Comparison with Similar Compounds
4-Nitro-1H-indazole can be compared with other nitro-substituted indazoles and related heterocycles:
5-Nitro-1H-indazole: Similar in structure but with the nitro group at the 5-position, which can lead to different reactivity and biological activity.
7-Nitroindazole: Known for its role as a selective inhibitor of neuronal nitric oxide synthase, highlighting the importance of nitro group positioning.
1H-Indazole: The parent compound without the nitro group, used as a precursor for various substituted indazoles.
Properties
IUPAC Name |
4-nitro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-3-1-2-6-5(7)4-8-9-6/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTVZVUYPVQEIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183637 | |
Record name | Indazole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-40-7 | |
Record name | 4-Nitro-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2942-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitroindazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002942407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitroindazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96892 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Indazole, 4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitro-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITROINDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99ML8W90BD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the regioselectivity of C–H arylation reactions involving 1-Methyl-4-Nitro-1H-indazole be controlled?
A1: Yes, recent research demonstrates that the regioselectivity of C–H arylation reactions with 1-Methyl-4-Nitro-1H-indazole can be effectively controlled by manipulating the solvent and ligand used in the reaction. [] For instance, using a bidentate ligand in dimethylacetamide (DMA) promotes arylation at the C7 position of the indazole ring. Conversely, employing a phosphine ligand in water directs the arylation to the C3 position. [] This control over regioselectivity offers a versatile approach for synthesizing diversely substituted indazole derivatives.
Q2: What is the significance of the "S-type sugar pucker" conformation observed in the crystal structure of 1‐(2‐Deoxy‐β‐d‐erythro‐pentofuranosyl)‐4‐nitro‐1H‐indazole?
A2: The "S-type sugar pucker" conformation observed in the crystal structure of 1‐(2‐Deoxy‐β‐d‐erythro‐pentofuranosyl)‐4‐nitro‐1H‐indazole provides valuable insights into the molecule's three-dimensional shape and potential interactions. [] This specific conformation, along with the anti conformation of the glycosidic bond, influences the molecule's overall spatial arrangement, potentially affecting its binding affinity and activity in biological systems. Further studies are needed to fully elucidate the implications of this conformation on the molecule's biological properties.
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